molecular formula C₂₆H₂₆F₃N₅O₃ B130905 N-[2-(1H-1,2,4-三唑-5-基甲基)-3,4-二氢-1H-异喹啉-6-基]-2-[4-(三氟甲基)苯基]苯甲酰胺 CAS No. 186390-48-7

N-[2-(1H-1,2,4-三唑-5-基甲基)-3,4-二氢-1H-异喹啉-6-基]-2-[4-(三氟甲基)苯基]苯甲酰胺

货号 B130905
CAS 编号: 186390-48-7
分子量: 444.9 g/mol
InChI 键: PFYHOXGTFSSYBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Compounds containing a triazole ring have been found to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazole compounds are generally synthesized from various nitrogen sources. For example, a highly effective method for the production of 1,5-disubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including the 1,2,4-triazole ring, the 3,4-dihydro-1H-isoquinolin-6-yl group, and the 4-(trifluoromethyl)phenyl group. These groups could potentially form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

科学研究应用

Microsomal Triglyceride Transfer Protein (MTP) Inhibition

CP-346086 is a potent inhibitor of MTP activity in both human and rodent systems. MTP plays a crucial role in the assembly of apolipoprotein B (apoB)-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By inhibiting MTP, CP-346086 reduces the secretion of triglycerides and apoB, leading to decreased plasma cholesterol and triglyceride levels .

Lipid-Lowering Effects

In Experimental Animals:: In Humans::

Potential Use in Hyperlipidemia

Given its lipid-lowering effects, CP-346086 holds promise for managing hyperlipidemia, a condition characterized by elevated cholesterol and triglyceride levels. Further evaluation is warranted to explore its clinical applications .

Suppression of Neutral Lipid Droplets (nLDs)

CP-346086 has been investigated for its ability to suppress nLD formation. When used alongside other compounds, it effectively reduces the percentage of cells with nLDs, which may have implications for lipid-related disorders .

Other Potential Applications

While research is ongoing, CP-346086’s MTP inhibition and lipid-modulating properties suggest potential applications in cardiovascular disease, metabolic disorders, and lipid metabolism-related conditions .

Mechanism of Action

CP-346086 inhibits MTP, disrupting the assembly of apoB-containing lipoproteins. This inhibition leads to reduced lipid secretion and improved lipid profiles in both animals and humans .

未来方向

Given the wide range of biological activities exhibited by triazole compounds, there is significant potential for future research into the development of new drugs based on these structures .

属性

IUPAC Name

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDIAFXQKOHFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does CP-346086 interact with MTP and what are the downstream effects of this interaction?

A1: CP-346086 exhibits potent inhibitory activity against both human and rodent MTP with an IC50 of 2.0 nM []. By inhibiting MTP, CP-346086 disrupts the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, primarily very low-density lipoprotein (VLDL), from both the liver and intestines [, ]. This inhibition leads to a significant reduction in plasma triglycerides and cholesterol levels [, ].

Q2: What is the impact of CP-346086 on lipid metabolism in the liver and intestines?

A2: While CP-346086 effectively lowers plasma lipids, it can lead to increased triglyceride accumulation in the liver and, depending on the timing of administration, the intestines []. This accumulation occurs because the inhibition of MTP prevents the assembly and secretion of triglyceride-rich lipoproteins from these organs []. Notably, administering CP-346086 away from meals appears to mitigate intestinal triglyceride accumulation, suggesting a role of dietary fat intake in this process [].

Q3: Beyond its impact on lipid metabolism, does CP-346086 affect other biological processes?

A3: Research suggests that CP-346086 might indirectly influence the production of infectious hepatitis C virus (HCV) particles []. While CP-346086 doesn't directly target HCV, it can inhibit apoE secretion at higher concentrations []. Since apoE is essential for HCV assembly, this indirect effect can subsequently suppress HCV particle formation [].

Q4: What is the significance of the finding that apoE, but not apoB, is required for HCV assembly?

A4: This finding highlights a specific dependency of HCV on apoE for its life cycle. CP-346086's ability to indirectly influence HCV assembly through apoE modulation opens avenues for investigating its potential role in combination therapies targeting HCV infection [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。